molecular formula C15H22N2O3 B15178846 Methyl 4-((3-(diethylamino)phenyl)amino)-4-oxobutyrate CAS No. 72010-74-3

Methyl 4-((3-(diethylamino)phenyl)amino)-4-oxobutyrate

Cat. No.: B15178846
CAS No.: 72010-74-3
M. Wt: 278.35 g/mol
InChI Key: BLIHEFQNDSJVBO-UHFFFAOYSA-N
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Description

Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate: is a chemical compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 276-283-1. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate involves the reaction of butanedioic acid with bis [(2-ethylhexyl)oxy]phosphinothioyl chloride in the presence of a base. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphinothioyl chloride. The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods: Industrial production of Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate
  • Butanedioic acid, 2- [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]-, 1,4-dibutyl ester
  • Phosphorodithioic acid, O,O-di (2-ethylhexyl)-S- (1,2-dicarbobutoxyethyl) ester

Uniqueness: Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate stands out due to its unique combination of butyl and phosphinothioyl groups, which confer specific chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

72010-74-3

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

methyl 4-[3-(diethylamino)anilino]-4-oxobutanoate

InChI

InChI=1S/C15H22N2O3/c1-4-17(5-2)13-8-6-7-12(11-13)16-14(18)9-10-15(19)20-3/h6-8,11H,4-5,9-10H2,1-3H3,(H,16,18)

InChI Key

BLIHEFQNDSJVBO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)NC(=O)CCC(=O)OC

Origin of Product

United States

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